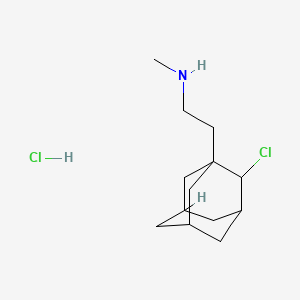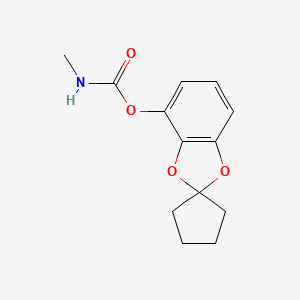
Spiro(1,3-benzodioxole-2,1'-cyclopentan)-4-ol, methylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Spiro(1,3-benzodioxole-2,1’-cyclopentan)-4-ol, methylcarbamate is a chemical compound with a unique spiro structure. This compound is characterized by a spiro linkage between a benzodioxole ring and a cyclopentane ring, with a hydroxyl group and a methylcarbamate group attached. The spiro structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(1,3-benzodioxole-2,1’-cyclopentan)-4-ol, methylcarbamate typically involves the formation of the spiro linkage through a cyclization reaction. One common method involves the reaction of a benzodioxole derivative with a cyclopentanone derivative under acidic or basic conditions to form the spiro linkage. The hydroxyl group and methylcarbamate group can be introduced through subsequent functionalization reactions.
Industrial Production Methods
In an industrial setting, the production of Spiro(1,3-benzodioxole-2,1’-cyclopentan)-4-ol, methylcarbamate may involve large-scale cyclization reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Spiro(1,3-benzodioxole-2,1’-cyclopentan)-4-ol, methylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the methylcarbamate can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions can be carried out using reagents like thionyl chloride (SOCl2) or alkyl halides under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halides or alkylated derivatives.
科学的研究の応用
Chemistry
In chemistry, Spiro(1,3-benzodioxole-2,1’-cyclopentan)-4-ol, methylcarbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential bioactivity. Its structural features may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, Spiro(1,3-benzodioxole-2,1’-cyclopentan)-4-ol, methylcarbamate is investigated for its potential therapeutic properties. It may exhibit pharmacological activities, such as anti-inflammatory or antimicrobial effects, which could be harnessed for the development of new medications.
Industry
In industry, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.
作用機序
The mechanism of action of Spiro(1,3-benzodioxole-2,1’-cyclopentan)-4-ol, methylcarbamate involves its interaction with specific molecular targets. The hydroxyl and methylcarbamate groups can form hydrogen bonds and other interactions with biological molecules, potentially modulating their activity. The spiro structure may also influence the compound’s binding affinity and selectivity for its targets.
類似化合物との比較
Similar Compounds
- Spiro(1,3-benzodioxole-2,1’-cyclopentane)
- Spiro(1,3-benzodioxole-2,1’-cyclopentan)-5-amine
- Spiro(1,3-benzodioxole-2,1’-cyclopentan)-4-one
Uniqueness
Spiro(1,3-benzodioxole-2,1’-cyclopentan)-4-ol, methylcarbamate is unique due to the presence of both a hydroxyl group and a methylcarbamate group, which impart distinct chemical and biological properties
特性
CAS番号 |
22781-25-5 |
|---|---|
分子式 |
C13H15NO4 |
分子量 |
249.26 g/mol |
IUPAC名 |
spiro[1,3-benzodioxole-2,1'-cyclopentane]-4-yl N-methylcarbamate |
InChI |
InChI=1S/C13H15NO4/c1-14-12(15)16-9-5-4-6-10-11(9)18-13(17-10)7-2-3-8-13/h4-6H,2-3,7-8H2,1H3,(H,14,15) |
InChIキー |
WWLOOFVJDXLDAS-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)OC1=CC=CC2=C1OC3(O2)CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(Z)-(4-bromo-7-methoxy-2-oxo-1H-indol-3-ylidene)amino]oxybutanoic acid](/img/structure/B13758546.png)
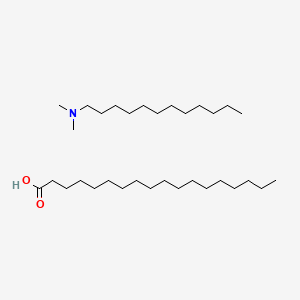
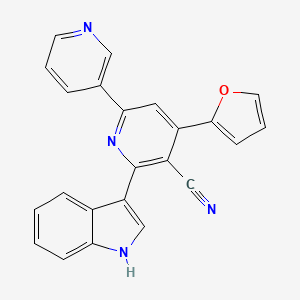
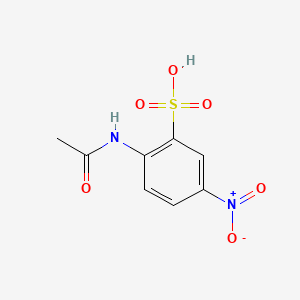
![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-chloro-6-cyano-4-nitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B13758567.png)
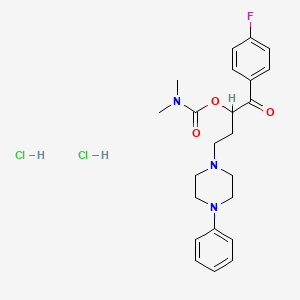
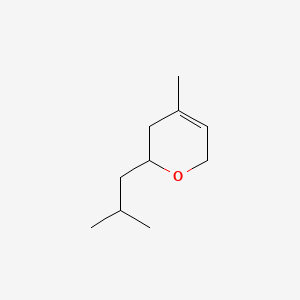
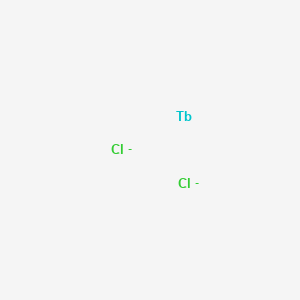
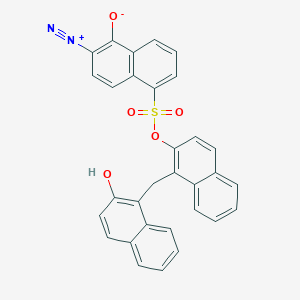
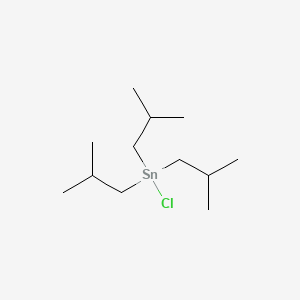
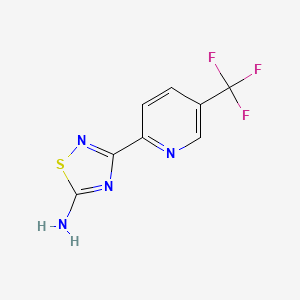
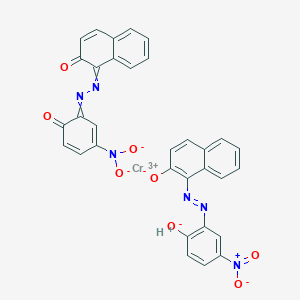
![[2-(methoxycarbonylamino)phenyl] N-methylcarbamate](/img/structure/B13758610.png)
